molecular formula C23H23ClF2N4OS B2444026 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 1216972-84-7

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2444026
CAS RN: 1216972-84-7
M. Wt: 476.97
InChI Key: HDRITOXRSPZYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide” is a complex organic molecule. It contains a total of 64 bonds, including 35 non-hydrogen bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 imine (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a triazaspirodeca-diene core structure, a thioacetamide group, and phenyl groups substituted with chloro and difluoro groups .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H29ClN4OS and an average mass of 469.042 Da . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a rotatable bond count of 5, an exact mass of 425.1328613 g/mol, and a monoisotopic mass of 425.1328613 g/mol. Its topological polar surface area is 79.1 Ų, and it has a heavy atom count of 29 .

Scientific Research Applications

High-Affinity Ligands and Receptor Agonists

  • Opioid Receptor Agonists : Studies have discovered high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, exhibiting moderate to good selectivity versus opioid receptors. These ligands, including triazaspirodecanone derivatives, act as full agonists in biochemical assays (Röver et al., 2000).

Enzyme Inhibition

  • Cholinesterase Inhibitors : N-aryl derivatives of triazole compounds, similar in structure, have been synthesized and evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities (Riaz et al., 2020).

Antimicrobial Activity

  • Antifungal Agents : Compounds containing triazole moiety, derived from chlorophenol, have been synthesized and tested for antifungal activity, showing moderate effectiveness (Min et al., 2015).

Neuroprotective Activity

  • Neuroprotection Against Toxicity : Derivatives of triazine with ethyl acetate moiety have been synthesized and tested for neuroprotective activity against H2O2 and β-amyloid-induced toxicity in neuronal cells (Kucukkilinc et al., 2017).

Analgesic and Anti-Inflammatory Activities

  • Analgesics and Anti-Inflammatories : Novel quinazolinyl acetamides synthesized for potential analgesic and anti-inflammatory activities showed promising results in this area (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-17-7-8-18(25)19(26)13-17/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRITOXRSPZYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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